4'-Hydroxy-5-methoxyflavone
Overview
Description
4'-Hydroxy-5-methoxyflavone, also known as Hesperetin, is a flavonoid that is commonly found in citrus fruits such as oranges and lemons. It has been studied extensively for its potential health benefits, including its antioxidant and anti-inflammatory properties.
Scientific Research Applications
Antiviral Properties
4'-Hydroxy-3-methoxyflavones, closely related to 4'-Hydroxy-5-methoxyflavone, exhibit potent antiviral activities against picornaviruses, such as poliomyelitis and rhinoviruses. These compounds, particularly the 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone, have demonstrated remarkable in vitro activities against various rhinovirus serotypes, showcasing their potential as antiviral agents (De Meyer et al., 1991).
Metabolic Stability and Cancer Chemoprevention
Methoxylated flavones, including this compound, have been identified as promising cancer chemopreventive agents due to their high metabolic stability. Studies on human liver microsomes and recombinant cytochrome P450 isoforms have highlighted the significance of methoxy substituents' positions in the flavone ring system for their metabolic stability and potential therapeutic applications (Walle & Walle, 2007).
Inhibitory Effects on HIV-1
Methoxyflavones isolated from Marcetia taxifolia, similar in structure to this compound, have shown significant in vitro activity against HIV-1. These compounds, including Pentamethoxyflavone and Hexamethoxyflavone, inhibit HIV-1 reverse transcriptase, highlighting the potential of methoxyflavones in HIV-1 treatment (Ortega et al., 2017).
Anticancer Effects in Colon Cancer Cells
Hydroxylated polymethoxyflavones, similar to this compound, have been studied for their effects on human colon cancer cells. These compounds, especially 5-hydroxy polymethoxyflavones, demonstrated strong inhibitory effects on the growth of colon cancer cells, indicating their potential role in cancer therapy (Qiu et al., 2010).
properties
IUPAC Name |
2-(4-hydroxyphenyl)-5-methoxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-3-2-4-14-16(13)12(18)9-15(20-14)10-5-7-11(17)8-6-10/h2-9,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXQLRMCWAKIPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350271 | |
Record name | ST056004 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106848-87-7 | |
Record name | ST056004 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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